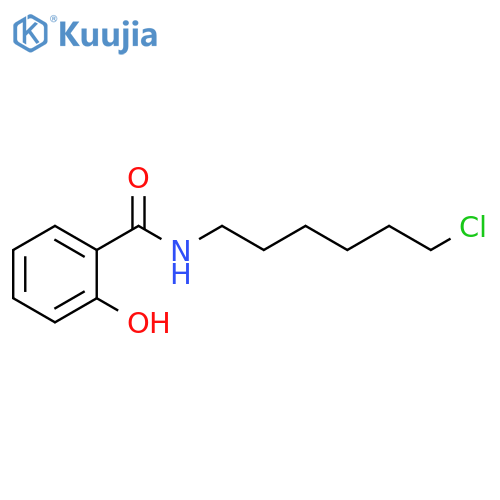

Cas no 1959173-23-9 (Benzamide, N-(6-chlorohexyl)-2-hydroxy-)

Benzamide, N-(6-chlorohexyl)-2-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-(6-chlorohexyl)-2-hydroxy-

-

- MDL: MFCD34597277

- インチ: 1S/C13H18ClNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17)

- InChIKey: YBWCFOGOTJLHJP-UHFFFAOYSA-N

- ほほえんだ: C(NCCCCCCCl)(=O)C1=CC=CC=C1O

Benzamide, N-(6-chlorohexyl)-2-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY295806-0.25g |

N-(6-Chlorohexyl)-2-hydroxybenzamide |

1959173-23-9 | ≥95% | 0.25g |

¥8625.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1191615-0.25g |

N-(6-Chlorohexyl)-2-hydroxybenzamide |

1959173-23-9 | 95% | 0.25g |

$980 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1191615-0.25g |

N-(6-Chlorohexyl)-2-hydroxybenzamide |

1959173-23-9 | 95% | 0.25g |

$980 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1191615-0.25g |

N-(6-Chlorohexyl)-2-hydroxybenzamide |

1959173-23-9 | 95% | 0.25g |

$980 | 2024-07-28 | |

| Chemenu | CM482823-1g |

Benzamide, N-(6-chlorohexyl)-2-hydroxy- |

1959173-23-9 | 95%+ | 1g |

$2000 | 2023-03-10 |

Benzamide, N-(6-chlorohexyl)-2-hydroxy- 関連文献

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

Benzamide, N-(6-chlorohexyl)-2-hydroxy-に関する追加情報

Recent Advances in the Study of Benzamide, N-(6-chlorohexyl)-2-hydroxy- (CAS: 1959173-23-9)

Benzamide, N-(6-chlorohexyl)-2-hydroxy- (CAS: 1959173-23-9) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacological properties, and potential as a lead compound for drug development. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

The compound's structural features, including the chlorohexyl side chain and the hydroxybenzamide core, suggest its potential as a modulator of various biological targets. Recent investigations have explored its interactions with enzymes and receptors, particularly in the context of cancer and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Benzamide, N-(6-chlorohexyl)-2-hydroxy- exhibits selective inhibition of histone deacetylases (HDACs), a class of enzymes implicated in epigenetic regulation and cancer progression.

In terms of synthetic methodology, recent advances have improved the yield and purity of Benzamide, N-(6-chlorohexyl)-2-hydroxy-. A novel synthetic route reported in ACS Omega (2024) utilizes microwave-assisted synthesis to reduce reaction times while maintaining high product yields. This development is particularly significant for scaling up production for preclinical studies. The compound's stability under various physiological conditions has also been characterized, with findings indicating good stability in plasma but susceptibility to hydrolysis in strongly acidic environments.

Pharmacokinetic studies conducted in rodent models have revealed promising absorption and distribution profiles for Benzamide, N-(6-chlorohexyl)-2-hydroxy-. The compound demonstrates moderate blood-brain barrier penetration, making it potentially valuable for central nervous system applications. However, metabolism studies indicate rapid glucuronidation as a primary clearance pathway, suggesting that formulation strategies may need to address this characteristic for optimal therapeutic efficacy.

Current research directions include structural optimization to enhance target selectivity and pharmacological properties. Several analogs of Benzamide, N-(6-chlorohexyl)-2-hydroxy- have been synthesized and evaluated, with some showing improved potency against specific HDAC isoforms. These developments position the compound as a promising scaffold for the development of novel epigenetic modulators with potential applications in oncology and neurology.

In conclusion, Benzamide, N-(6-chlorohexyl)-2-hydroxy- (CAS: 1959173-23-9) represents an active area of research in medicinal chemistry. Its unique structural features and biological activities continue to inspire investigations into its therapeutic potential. Future studies will likely focus on further elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its clinical applications in various disease contexts.

1959173-23-9 (Benzamide, N-(6-chlorohexyl)-2-hydroxy-) 関連製品

- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)

- 21683-61-4(3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-)

- 1010923-22-4(9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one)

- 2649-64-1(Clovanediol)

- 91532-95-5((4-Phenyl-piperazin-2-yl)-methylamine)

- 210366-17-9(2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-)

- 2137646-90-1(1-Ethyl-1-azaspiro[4.5]decan-4-amine)

- 61430-04-4(h-ala-ala-pro-oh)

- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)

- 22581-87-9(Pyridine,4-(1-methylethyl)-, 1-oxide)